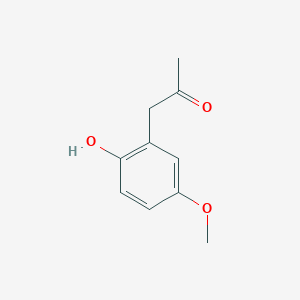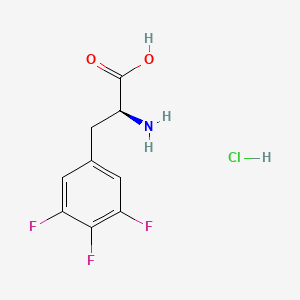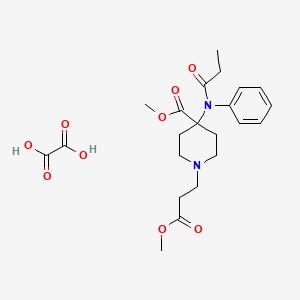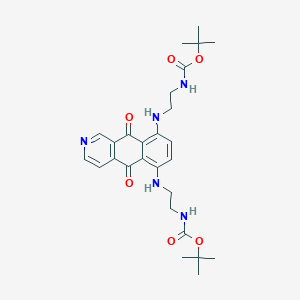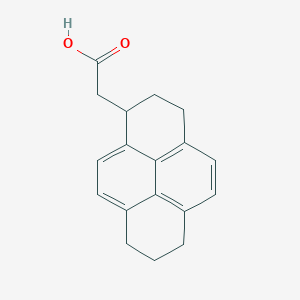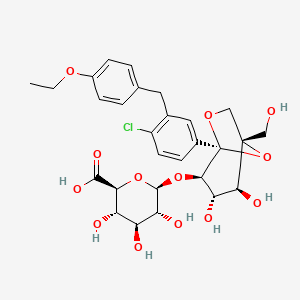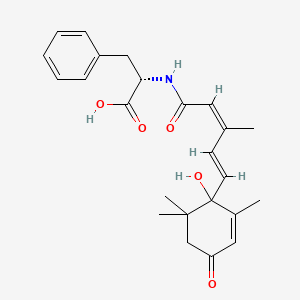
Tetramethyltetrahydro D-Tagatose Methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyltetrahydro D-Tagatose Methanol is a synthetic derivative of D-tagatose, a naturally occurring monosaccharide D-tagatose is known for its low-calorie sweetening properties and is often used as an alternative to sucrose
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyltetrahydro D-Tagatose Methanol typically involves the chemical modification of D-tagatose. One common method includes the methylation of D-tagatose using methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
化学反应分析
Types of Reactions
Tetramethyltetrahydro D-Tagatose Methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens or alkylating agents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Tetramethyltetrahydro D-Tagatose Methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of carbohydrate metabolism and as a potential therapeutic agent for metabolic disorders.
Medicine: It is investigated for its potential use as a low-calorie sweetener in diabetic diets and as a pharmaceutical excipient.
Industry: It is used in the production of specialty chemicals and as an additive in food and beverage products.
作用机制
The mechanism of action of Tetramethyltetrahydro D-Tagatose Methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to reduced sugar absorption and improved glycemic control. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
D-Tagatose: A naturally occurring monosaccharide with similar low-calorie sweetening properties.
D-Fructose: Another ketohexose with similar sweetness but different metabolic effects.
D-Galactose: An epimer of D-tagatose with different biological functions.
Uniqueness
Tetramethyltetrahydro D-Tagatose Methanol is unique due to its synthetic modifications, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
InChI 键 |
PSSHGMIAIUYOJF-ARHDFHRDSA-N |
手性 SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C |
规范 SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


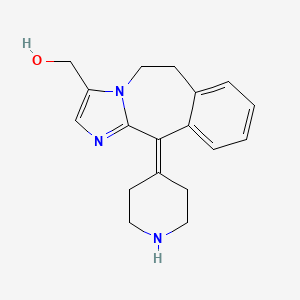
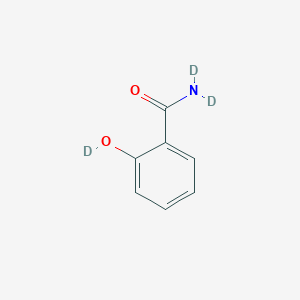
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
